

stability indicating method for Docetaxel Impurity 4

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Docetaxel Impurity 4

CAS No.: 153744-63-9

Cat. No.: S1790386

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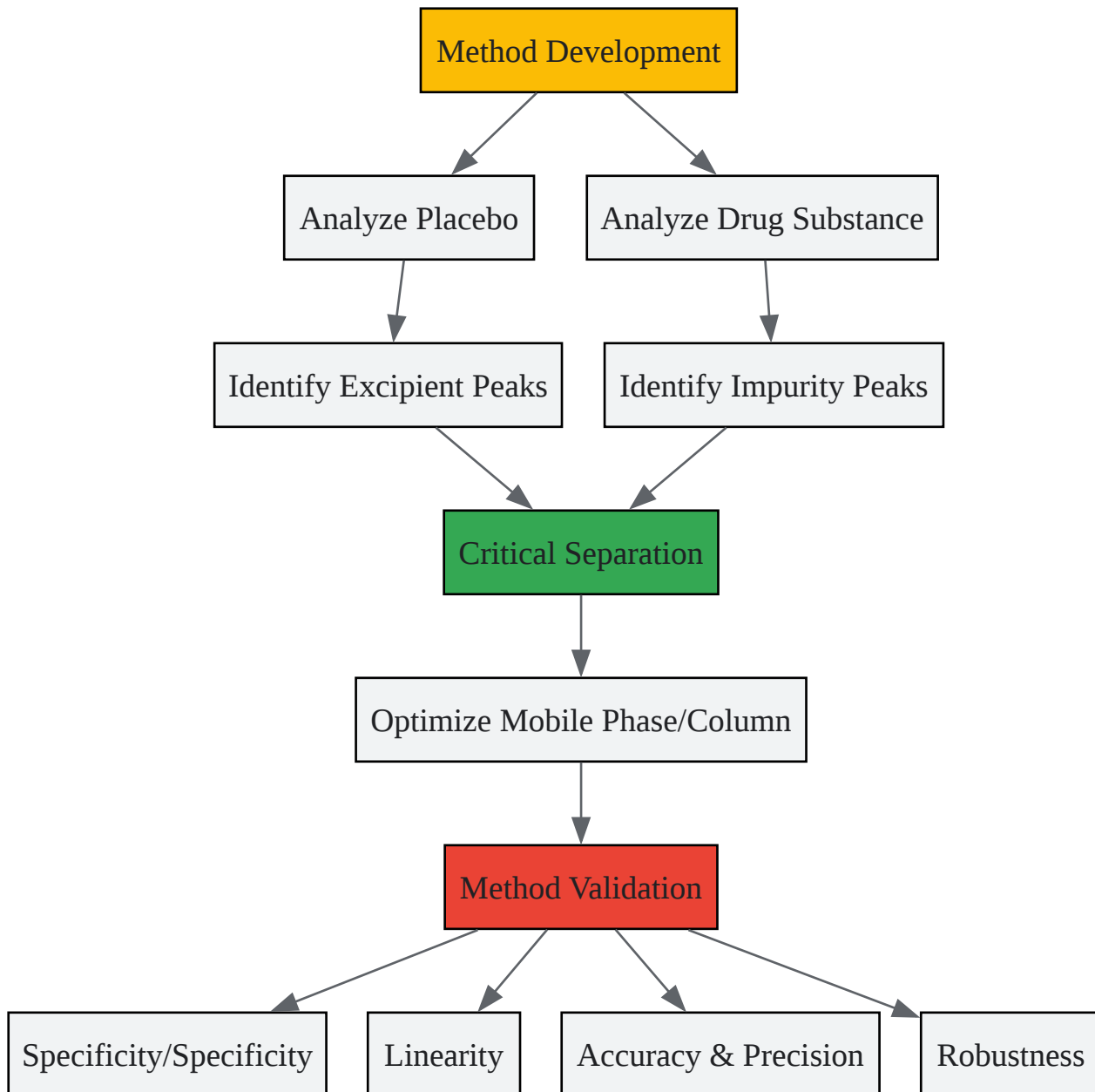
Docetaxel Impurity 4: Specifications

The following table summarizes the available chemical and sourcing information for **Docetaxel Impurity 4**.

Property	Description
Chemical Name	(4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1]
CAS Number	153744-63-9 [1]
Molecular Formula	C ₁₇ H ₂₃ NO ₅ [1]
Molecular Weight	321.4 g/mol [1]
Use	Analytical reference standard for method development, validation (AMV), and Quality Control (QC) for Abbreviated New Drug Applications (ANDA) or commercial production [1]
Supplier Notes	Supplied with detailed characterization data; can be sourced for analytical purposes and is not for human use [1]

Stability-Indicating Method for Docetaxel

A stability-indicating method must accurately quantify the drug and its impurities, separating them from excipient peaks. The following workflow outlines the core development and validation process.



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Key Development Considerations

- **Addressing Polysorbate 80 Interference:** Docetaxel injection often uses **polysorbate 80** as a solubilizer, which produces peaks in chromatograms. A robust method must separate these excipient peaks from genuine drug impurities to avoid overestimation or underestimation of impurity levels [2].
- **Separating Critical Impurities:** A major challenge is separating the degradant **7-epi-docetaxel** from a polysorbate 80 peak. This was achieved by introducing **methanol** as an organic modifier in the mobile phase and optimizing the gradient program [2].

Example Chromatographic Conditions

While a specific method for Impurity 4 was not found, the following validated approaches for docetaxel provide a starting point for method development.

Method Purpose	Column	Mobile Phase	Detection	Key Point
Assay & Related Substances [2]	C-18	Gradient with water, acetonitrile, and methanol	Not Specified	Developed specifically to separate impurities from polysorbate 80.
Docetaxel in Bulk Drug [3]	C-8, 150 x 4.6 mm, 5µm	Phosphate Buffer (20 mM, pH 3.5):Acetonitrile (55:45, v/v)	UV @ 230 nm	Isocratic method; validated for precision and accuracy.

Frequently Asked Questions

- **Why is it critical to characterize and control Docetaxel Impurity 4?** Using a qualified reference standard of **Docetaxel Impurity 4** is essential for **analytical method development and validation**. It ensures that your method can accurately identify and quantify this specific impurity in the presence of the drug and other formulation components, which is a regulatory requirement for product quality control [1].
- **What is the biggest pitfall when developing an HPLC method for docetaxel injection?** The most common pitfall is **failing to account for interference from the formulation excipients**, particularly polysorbate 80. If the method does not resolve impurity peaks from excipient peaks, you risk incorrect

quantification—either reporting excipient peaks as impurities or missing impurities that are co-eluting with excipients [2].

- **My method shows unknown peaks. How can I determine if they are from the drug product or the placebo?** You must perform a **placebo control experiment**. Inject the placebo formulation (containing all excipients except docetaxel) under the same analytical conditions. Any peaks in the drug product sample that are also present in the placebo sample are not drug-related impurities [2].

Troubleshooting Common HPLC Issues

- **Problem: Poor separation between impurities and excipient peaks.**
 - **Solution:** Re-optimize the mobile phase composition and gradient profile. Incorporating methanol, as demonstrated in [2], can help shift the elution times of interfering placebo peaks.
- **Problem: Inconsistent retention times.**
 - **Solution:** Ensure strict control of the mobile phase pH and column temperature. Use a sufficiently buffered mobile phase, as in the method that uses 20 mM phosphate buffer at pH 3.5 [3].

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References

1. | 153744-63-9 | SynZeal Docetaxel Impurity 4 [synzeal.com]
2. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using... [pmc.ncbi.nlm.nih.gov]
3. RP-HPLC Stability development for indicating ... method docetaxel [jddtonline.info]

To cite this document: Smolecule. [stability indicating method for Docetaxel Impurity 4]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1790386#stability-indicating-method-for-docetaxel-impurity-4>]

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